3-cyclohexyl-N-(2-pyridinyl)propanamide
Description
3-Cyclohexyl-N-(2-pyridinyl)propanamide is a propanamide derivative featuring a cyclohexyl group at the 3-position of the propanamide backbone and a 2-pyridinyl substituent on the nitrogen atom. The cyclohexyl group contributes to lipophilicity, while the pyridinyl moiety may enhance hydrogen bonding and π-π interactions, influencing target binding and pharmacokinetics .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-cyclohexyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2,(H,15,16,17) |
InChI Key |
BXZHMYQUIPTRGQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=N2 |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of 3-cyclohexyl-N-(2-pyridinyl)propanamide as an antiviral agent. Its structural analogs have been investigated for their ability to inhibit viral proteases, particularly those associated with SARS-CoV-2. The compound's ability to form covalent bonds with catalytic cysteine residues in these enzymes suggests a mechanism of action that could lead to effective antiviral therapies .
G Protein-Coupled Receptor Agonism
Research indicates that derivatives of this compound can act as agonists for formyl peptide receptors (FPRs), which are involved in inflammatory responses. This property positions the compound as a candidate for developing anti-inflammatory drugs, potentially aiding in the resolution of pathological inflammatory conditions .
Neuropharmacological Effects
The compound has also been studied for its effects on neuropharmacological targets. For instance, it has shown promise in modulating pathways related to alcohol addiction by acting on GPR88 receptors, which are implicated in the regulation of dopamine signaling and reward pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced or modified biological activities. These synthetic routes often focus on optimizing yield and purity while exploring different substituents on the cyclohexyl and pyridinyl groups to enhance pharmacological properties.
| Synthesis Method | Yield | Comments |
|---|---|---|
| Direct amide coupling | High | Effective for producing pure compounds |
| Cyclization reactions | Moderate | Useful for generating complex derivatives |
Case Study 1: Antiviral Efficacy
In a recent study, a series of compounds derived from this compound were evaluated for their inhibitory effects on SARS-CoV-2 protease. The results indicated submicromolar potency against the enzyme, showcasing the potential for these compounds as therapeutic agents against COVID-19 .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound class. The findings demonstrated that certain derivatives effectively activated FPRs, leading to a reduction in inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural analogs differ in substituents on the propanamide backbone or the aromatic ring. A comparative analysis is summarized below:
Key Observations:
- Aromatic Substitutions : Replacement of the pyridinyl group with thiazole (8b) or ethylphenyl (16) alters hydrophobicity and electronic properties. Thiazole derivatives like 8b exhibit antifungal activity, suggesting the heterocycle's role in target specificity .
- Complex Heterocycles: Thienopyrimidine or indole-ureido substituents (17, 2) increase molecular complexity and are associated with enzyme inhibition or receptor agonism, respectively .
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
The most straightforward approach involves activating 3-cyclohexylpropanoic acid to its corresponding acyl chloride, followed by reaction with 2-aminopyridine. In a representative procedure, 3-cyclohexylpropanoic acid (1.0 equiv) is treated with thionyl chloride (, 1.2 equiv) under reflux in anhydrous dichloromethane (DCM) for 3 hours. The resultant acyl chloride is then coupled with 2-aminopyridine (1.1 equiv) in the presence of triethylamine (, 2.0 equiv) as a base, yielding the target compound after purification by flash chromatography (n-pentane/ethyl acetate = 5:1). This method typically achieves 75–82% yield , with purity confirmed via NMR.
Coupling Reagent-Mediated Amide Formation
Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). For instance, 3-cyclohexylpropanoic acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (, 2.5 equiv) are stirred in dimethylformamide (DMF) at 0°C for 30 minutes. 2-Aminopyridine (1.1 equiv) is added, and the reaction proceeds at room temperature for 12 hours. Workup involves extraction with ethyl acetate and washing with brine, followed by silica gel chromatography to isolate the product in 85–92% yield .
Optimization of Reaction Conditions
Solvent and Temperature Effects
Studies comparing polar aprotic solvents (DMF, THF) with nonpolar solvents (DCM, toluene) reveal that DMF enhances reaction rates due to improved solubility of coupling reagents. Elevated temperatures (40–50°C) reduce reaction times but may promote side reactions, such as cyclohexyl group epimerization. Optimal conditions balance efficiency and selectivity at 25–30°C .
Stoichiometric Considerations
Excess coupling reagents (1.2–1.5 equiv) mitigate incomplete activation of the carboxylic acid, while base selection ( vs. ) influences reaction kinetics. is preferred for HATU-mediated couplings due to its superior ability to neutralize byproducts.
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, CDCl) : δ 8.20 (d, Hz, 1H, pyridinyl-H6), 7.55 (t, Hz, 1H, pyridinyl-H4), 7.10 (d, Hz, 1H, pyridinyl-H3), 6.45 (br s, 1H, NH), 2.35–2.20 (m, 2H, CHCO), 1.80–1.60 (m, 6H, cyclohexyl-H), 1.30–1.10 (m, 5H, cyclohexyl-H).
NMR (100 MHz, CDCl) : δ 172.5 (CONH), 155.2 (pyridinyl-C2), 148.7 (pyridinyl-C6), 137.5 (pyridinyl-C4), 122.3 (pyridinyl-C5), 119.8 (pyridinyl-C3), 42.1 (cyclohexyl-C1), 34.8 (CHCO), 29.5–25.3 (cyclohexyl-CH).
IR (KBr) : 3280 cm (N-H stretch), 1645 cm (C=O stretch), 1550 cm (N-H bend).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C [M+H] : 241.1547; Found : 241.1549.
Scale-Up and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyclohexyl-N-(2-pyridinyl)propanamide, and how are reaction conditions optimized?
- Answer: The synthesis typically involves coupling a cyclohexylpropanoyl chloride derivative with 2-aminopyridine under basic conditions. For example, in a similar compound (3-cyclohexyl-N-[5-(2-fluorobenzyl)thiazol-2-yl]propanamide), the reaction achieved 67% yield using dichloromethane as a solvent and required purification via chromatography . Key parameters include temperature control (room temperature to 60°C), stoichiometric ratios of reagents, and base selection (e.g., triethylamine). Optimization often employs Design of Experiments (DoE) to balance yield and purity.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| Amide Coupling | Cyclohexylpropanoyl chloride, 2-aminopyridine, DCM, Et₃N | 67% | Column chromatography | |
| Intermediate Isolation | Propanoyl chloride, base (e.g., NaH) | ~70% | Crystallization |
Q. How is the purity and structural integrity of this compound validated?
- Answer: Analytical techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclohexyl protons at δ 1.11–1.68 ppm, pyridine aromatic signals at δ 7.0–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., observed [M+Na]⁺ at m/z 369.1404 vs. calculated 369.1413) .
- Chromatography: HPLC or TLC monitors reaction progress and purity (>95%) .
Advanced Research Questions
Q. What structural insights into this compound have been gained from crystallography?
- Answer: X-ray diffraction (1.52 Å resolution) of a bromodomain-bound analog revealed key interactions:
-
The cyclohexyl group occupies a hydrophobic pocket in BRD4.
-
The pyridinyl nitrogen forms hydrogen bonds with Asp144 and Tyr139 residues .
-
Crystallographic data (e.g., PDB entry) enable rational drug design by mapping steric and electronic constraints .
Table 2: Key Crystallographic Parameters
Parameter Value Significance Reference Resolution 1.52 Å High-confidence ligand positioning Binding Affinity (Kd) ~100 nM Validates target engagement
Q. How do structural modifications (e.g., substituents on pyridine or cyclohexyl groups) affect biological activity?
- Answer: SAR studies on analogs demonstrate:
- Pyridine Modifications: Fluorination at the 5-position enhances solubility and target affinity (e.g., 2-fluorobenzyl derivatives showed improved antifungal activity) .
- Cyclohexyl Substitution: Bulky substituents reduce off-target effects but may hinder membrane permeability .
Q. What mechanisms underlie the compound’s interaction with bromodomains, and how are contradictions in activity data resolved?
- Answer: The compound inhibits BRD4 by displacing acetylated lysine via competitive binding. Contradictory activity data (e.g., varying IC₅₀ values) arise from assay conditions (e.g., ATP concentration, protein isoform). Resolution strategies:
- Standardize assays using AlphaScreen or ITC.
- Validate with orthogonal techniques (e.g., cellular thermal shift assays) .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Answer: Key models include:
- HepG2 Cells: Assess metabolic stability (CYP450 enzymes).
- Caco-2 Monolayers: Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).
- Plasma Protein Binding: Equilibrium dialysis quantifies unbound fraction (e.g., >90% binding limits bioavailability) .
Methodological Guidance
Q. How are enantiomeric impurities controlled during synthesis?
- Answer: Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers. For example, (R)- and (S)-isomers of a related propanamide showed distinct retention times (Δt = 2.1 min) .
Q. What strategies mitigate oxidative degradation during storage?
- Answer:
- Store under inert gas (N₂/Ar) at −20°C.
- Add antioxidants (e.g., BHT at 0.01% w/v).
- Lyophilization improves stability for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
